molecular formula C11H12N2O5 B1243643 5-hydroxy-N-formyl-L-kynurenine

5-hydroxy-N-formyl-L-kynurenine

Cat. No.: B1243643
M. Wt: 252.22 g/mol
InChI Key: LSTOUSIIVKMJBU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-N-formyl-L-kynurenine is a 5-hydroxy-N-formylkynurenine. It derives from a 5-hydroxy-L-kynurenine and a N-formyl-L-kynurenine.

Scientific Research Applications

Enzyme Studies and Metabolic Pathways

  • 5-hydroxy-N-formyl-L-kynurenine is involved in enzymatic reactions in the brain, such as the hydrolysis to 5-hydroxy-kynurenine, indicating its role in neurochemical processes (Tsuda, Noguchi, & Kido, 1974).
  • The compound is a substrate for kynureninase, an enzyme implicated in the metabolic pathways of tryptophan, suggesting its significance in amino acid metabolism (Tanizawa & Soda, 1979).

Neurochemistry and Brain Function

  • Studies have shown the conversion of this compound in the rat brain, indicating its potential role in regulating neurotransmitter concentrations (Tsuda, Noguchi, & Kido, 1972).

Biochemical Pathways and Disease Research

  • Research on kynurenine pyruvate transaminase, which involves this compound, contributes to understanding biochemical pathways relevant to neurological disorders (Minatogawa, Noguchi, & Kido, 1974).
  • Studies involving this compound in neonatal asphyxia provide insights into neuroprotective and neurotoxic metabolites in the brain, highlighting its potential in neonatal medicine and neurology research (Baran et al., 2001).

Analytical Chemistry and Disease Biomarkers

  • This compound is measured in analytical methods to study neuroactive metabolites associated with neurodegenerative disorders, emphasizing its importance in clinical diagnostics and research (Orsatti et al., 2015).

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(2S)-2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18)/t8-/m0/s1

InChI Key

LSTOUSIIVKMJBU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)C[C@@H](C(=O)O)N)NC=O

SMILES

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-N-formyl-L-kynurenine
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5-hydroxy-N-formyl-L-kynurenine
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Reactant of Route 6
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